molecular formula C10H15NO B13212755 (1R)-1-(4-methylpyridin-2-yl)butan-1-ol

(1R)-1-(4-methylpyridin-2-yl)butan-1-ol

Cat. No.: B13212755
M. Wt: 165.23 g/mol
InChI Key: YPLQVWVVXMTAQG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-methylpyridin-2-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a methyl group at the 4-position and a butanol chain attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methylpyridin-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methylpyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major products include 4-methyl-2-pyridinecarboxylic acid or 4-methyl-2-pyridone.

    Reduction: The major product is 4-methyl-2-butylpyridine.

    Substitution: The major products depend on the substituent introduced, such as 4-methyl-2-pyridyl chloride or 4-methyl-2-pyridylamine.

Scientific Research Applications

(1R)-1-(4-methylpyridin-2-yl)butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methylpyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-methylpyridin-2-yl)ethanol: Similar structure but with a shorter ethanol chain.

    (1R)-1-(4-methylpyridin-2-yl)propan-1-ol: Similar structure but with a propanol chain.

    (1R)-1-(4-methylpyridin-2-yl)pentan-1-ol: Similar structure but with a longer pentanol chain.

Uniqueness

(1R)-1-(4-methylpyridin-2-yl)butan-1-ol is unique due to its specific chain length and the position of the methyl group on the pyridine ring

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(4-methylpyridin-2-yl)butan-1-ol

InChI

InChI=1S/C10H15NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7,10,12H,3-4H2,1-2H3/t10-/m1/s1

InChI Key

YPLQVWVVXMTAQG-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=NC=CC(=C1)C)O

Canonical SMILES

CCCC(C1=NC=CC(=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.